An In-Depth Technical Guide to 2-Bromo-5-fluorobenzene-1-sulfonyl chloride (CAS No. 771-67-5)
An In-Depth Technical Guide to 2-Bromo-5-fluorobenzene-1-sulfonyl chloride (CAS No. 771-67-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-fluorobenzene-1-sulfonyl chloride is a key bifunctional building block in modern organic and medicinal chemistry. Its unique substitution pattern, featuring a reactive sulfonyl chloride group alongside bromo and fluoro moieties, offers a versatile platform for the synthesis of complex molecules, particularly in the realm of drug discovery. The presence of the halogen atoms allows for precise modulation of steric and electronic properties, as well as providing handles for further chemical transformations such as cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its utility in the development of targeted therapeutics. The Chemical Abstracts Service (CAS) has assigned the number 771-67-5 to this compound[1][2].
Physicochemical Properties
2-Bromo-5-fluorobenzene-1-sulfonyl chloride is a solid at room temperature with a melting point of 62-63 °C. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 771-67-5 | [1][2] |
| Molecular Formula | C₆H₃BrClFO₂S | [2] |
| Molecular Weight | 273.51 g/mol | [2] |
| IUPAC Name | 2-bromo-5-fluorobenzene-1-sulfonyl chloride | [2] |
| Melting Point | 62-63 °C | [2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in many organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Reacts with water. |
Synthesis of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride
The most common and industrially scalable synthesis of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride involves a Sandmeyer-type reaction starting from the readily available 2-amino-4-bromo-1-fluorobenzene. The synthesis can be broken down into two main steps: diazotization of the aniline and the subsequent sulfonylchlorination.
A general and adaptable protocol, based on established methodologies for the synthesis of aryl sulfonyl chlorides from anilines, is described below[1].
Experimental Protocol:
Step 1: Diazotization of 2-Amino-4-bromo-1-fluorobenzene
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To a cooled (0-5 °C) suspension of 2-amino-4-bromo-1-fluorobenzene (1 equivalent) in a mixture of concentrated hydrochloric acid and water, a solution of sodium nitrite (1.05-1.10 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.
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The reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Causality Behind Experimental Choices: The use of low temperatures is critical to prevent the premature decomposition of the unstable diazonium salt. The slow, dropwise addition of sodium nitrite solution helps to control the exothermicity of the reaction.
Step 2: Sulfonylchlorination
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In a separate flask, a solution of sulfur dioxide in a suitable organic solvent (e.g., acetic acid) is prepared and cooled to 0-5 °C.
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A catalytic amount of copper(I) chloride is added to the sulfur dioxide solution.
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The freshly prepared diazonium salt solution from Step 1 is then added portion-wise to the sulfur dioxide/copper(I) chloride mixture, maintaining the temperature below 10 °C. Vigorous gas evolution (nitrogen) will be observed.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the gas evolution ceases.
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The reaction mixture is then poured into ice-water and the crude product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-Bromo-5-fluorobenzene-1-sulfonyl chloride.
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Purification is typically achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Trustworthiness of the Protocol: This two-step, one-pot procedure is a well-established and reliable method for the synthesis of a wide range of aryl sulfonyl chlorides. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Spectroscopic Characterization
Accurate characterization of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride is crucial for its use in subsequent synthetic steps. The following are expected spectroscopic data based on its structure and data for analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three aromatic protons, each exhibiting splitting due to coupling with neighboring protons and the fluorine atom. The chemical shifts will be in the aromatic region (typically δ 7.0-8.5 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The chemical shifts of the carbons will be influenced by the attached substituents (bromo, fluoro, and sulfonyl chloride groups).
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IR (Infrared) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) at approximately 1380 cm⁻¹ and 1180 cm⁻¹. Other notable peaks will include C-Br, C-F, and aromatic C-H and C=C stretching vibrations.
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MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns for the presence of bromine and chlorine atoms.
Applications in Drug Discovery and Medicinal Chemistry
The 2-bromo-5-fluorobenzenesulfonyl moiety is an increasingly important pharmacophore in the design of targeted therapeutics, particularly kinase inhibitors[3][4]. The sulfonyl chloride group serves as a versatile handle for the introduction of various functionalities, most commonly through the formation of sulfonamides by reaction with primary or secondary amines.
The rationale behind the use of the 2-bromo-5-fluoro substitution pattern is multifaceted:
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Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and membrane permeability, and its electron-withdrawing nature can influence the pKa of adjacent functional groups, thereby affecting drug-target interactions.
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Vector for Further Diversification: The bromine atom serves as a valuable synthetic handle for introducing further molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of a wider chemical space during lead optimization.
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Specific Interactions with the Target: The sulfonamide group is a well-known hydrogen bond donor and acceptor, often forming key interactions with the hinge region of the kinase active site. The specific positioning of the bromo and fluoro substituents can provide additional beneficial interactions or orient the molecule optimally within the binding pocket.
Representative Protocol: Synthesis of a Sulfonamide Derivative
The following is a general protocol for the synthesis of a sulfonamide derivative from 2-Bromo-5-fluorobenzene-1-sulfonyl chloride.
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To a solution of a primary or secondary amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, a solution of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride (1.05 equivalents) in the same solvent is added dropwise.
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The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours, while monitoring the progress by TLC.
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Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
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The combined organic layers are washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
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The solvent is removed in vacuo, and the crude product is purified by column chromatography or recrystallization to afford the desired sulfonamide.
Safety and Handling
2-Bromo-5-fluorobenzene-1-sulfonyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. Due to its reactivity with water, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).
Hazard Statements:
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H314: Causes severe skin burns and eye damage.
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H318: Causes serious eye damage.
Precautionary Statements:
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
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P302 + P352: IF ON SKIN: Wash with plenty of water.
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P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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P310: Immediately call a POISON CENTER or doctor/physician.
Conclusion
2-Bromo-5-fluorobenzene-1-sulfonyl chloride is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its well-defined reactivity and the strategic placement of its functional groups provide chemists with a powerful tool for the construction of novel drug candidates. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in research and development.
References
-
Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof. (n.d.). Google Patents.
-
Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. (2010). Organic & Biomolecular Chemistry. Retrieved from [Link]
- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides. (n.d.). Google Patents.
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Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. (2010). PubMed. Retrieved from [Link]
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Silverstein, R. M., et al. (2011). Spectrometric Identification of Organic Compounds. In Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]
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Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. (n.d.). PubMed Central. Retrieved from [Link]
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2-Bromo-5-fluorobenzene-1-sulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]
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The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. Retrieved from [Link]
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Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors. (2024). PubMed. Retrieved from [Link]
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Studies on synthesis of 2-bromobenzenesulfonyl chloride. (2003). Semantic Scholar. Retrieved from [Link]
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Key Applications of 2-Bromo-5-fluorobenzyl Bromide in Chemical Research. (n.d.). Retrieved from [Link]
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2-Amino-4-bromo-3-fluorobenzoic acid|1416013-62-1. (n.d.). Jalor-Chem. Retrieved from [Link]
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Compound 2-bromo-4-[(4-chlorobenzene-1-sulfonyl)amino]naphthalen-1-yl butanoate. (n.d.). Retrieved from [Link]
Sources
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- 4. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
